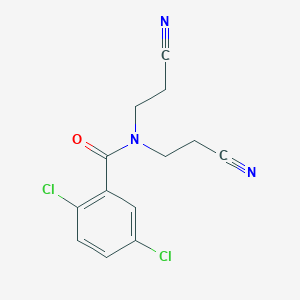
2,5-dichloro-N,N-bis(2-cyanoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-N,N-bis(2-cyanoethyl)benzamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of two chlorine atoms and two cyanoethyl groups attached to a benzamide core, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N,N-bis(2-cyanoethyl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with N,N-bis(2-cyanoethyl)amine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solvents such as dichloromethane or toluene can facilitate the reaction and aid in the purification of the final product through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N,N-bis(2-cyanoethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Condensation Reactions: The benzamide core can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Condensation Reactions: Aldehydes or ketones in the presence of acid or base catalysts.
Major Products Formed
Substitution Reactions: Products with substituted nucleophiles replacing the chlorine atoms.
Reduction Reactions: Primary amines derived from the reduction of cyano groups.
Condensation Reactions: Imines or enamines formed from the reaction with aldehydes or ketones.
Scientific Research Applications
2,5-dichloro-N,N-bis(2-cyanoethyl)benzamide has been utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor binding assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N,N-bis(2-cyanoethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The cyanoethyl groups can form hydrogen bonds or electrostatic interactions with active sites, while the benzamide core can provide hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-N,N-bis(cyanomethyl)benzamide
- 3,5-dichloro-N,N-bis(2-cyanoethyl)benzamide
- Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite
Uniqueness
2,5-dichloro-N,N-bis(2-cyanoethyl)benzamide is unique due to the specific positioning of the chlorine atoms and cyanoethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of two cyanoethyl groups enhances its ability to participate in a wide range of chemical reactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H11Cl2N3O |
|---|---|
Molecular Weight |
296.15 g/mol |
IUPAC Name |
2,5-dichloro-N,N-bis(2-cyanoethyl)benzamide |
InChI |
InChI=1S/C13H11Cl2N3O/c14-10-3-4-12(15)11(9-10)13(19)18(7-1-5-16)8-2-6-17/h3-4,9H,1-2,7-8H2 |
InChI Key |
XGJUFQGFDMWMTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)N(CCC#N)CCC#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B11170723.png)
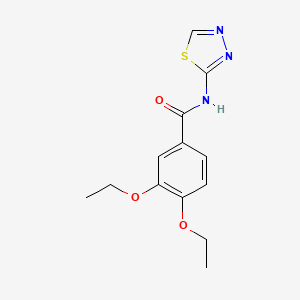
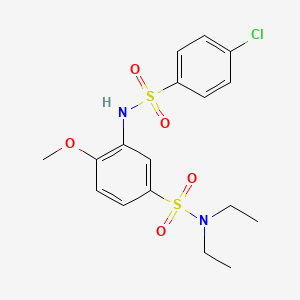
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B11170731.png)
![3,4-dichloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide](/img/structure/B11170733.png)
![2-methyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pentanamide](/img/structure/B11170739.png)
![N-(5-Propyl-[1,3,4]thiadiazol-2-yl)-2-(toluene-4-sulfonyl)-acetamide](/img/structure/B11170740.png)
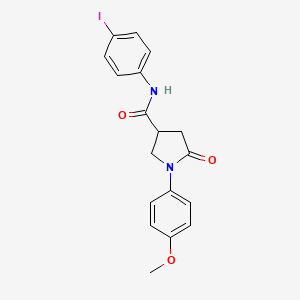
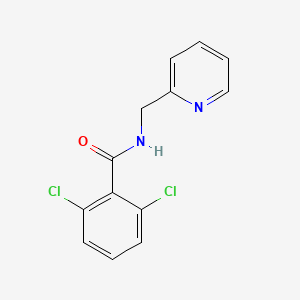


![2-ethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B11170776.png)

![N-[4-({4-[(2-phenylethyl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide](/img/structure/B11170800.png)
